4,5-Dihydro-2-amino-3-ethylthiazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-amino-3-ethylthiazolium bromide is a heterocyclic compound containing sulfur and nitrogen atoms It is part of the thiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-amino-3-ethylthiazolium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a thioamide in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or iron bromide can enhance the reaction efficiency and reduce the reaction time. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-amino-3-ethylthiazolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Scientific Research Applications
4,5-Dihydro-2-amino-3-ethylthiazolium bromide has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing drugs for treating infections and inflammatory diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-amino-3-ethylthiazolium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. This inhibition can lead to antimicrobial or anti-inflammatory effects, depending on the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar chemical properties.
Benzothiazole: Contains an additional benzene ring, offering different biological activities.
Thiazolidine: A reduced form of thiazole with distinct chemical reactivity.
Uniqueness
4,5-Dihydro-2-amino-3-ethylthiazolium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
37914-95-7 |
---|---|
Molecular Formula |
C5H11BrN2S |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
3-ethyl-1,3-thiazolidin-2-imine;hydrobromide |
InChI |
InChI=1S/C5H10N2S.BrH/c1-2-7-3-4-8-5(7)6;/h6H,2-4H2,1H3;1H |
InChI Key |
FNTMILDGUGRTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCSC1=N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.